2-Methyl-3-[(phenylcarbamoyl)amino]propanoic acid
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Overview
Description
2-Methyl-3-[(phenylcarbamoyl)amino]propanoic acid is a chemical compound with the molecular formula C11H14N2O3. It is also known by its IUPAC name, N-(anilinocarbonyl)-2-methylalanine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-[(phenylcarbamoyl)amino]propanoic acid typically involves the reaction of 2-methylalanine with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-methylalanine and phenyl isocyanate.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature.
Product Isolation: The product is isolated by filtration and purified using recrystallization techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-[(phenylcarbamoyl)amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenylcarbamoyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamoyl derivatives.
Scientific Research Applications
2-Methyl-3-[(phenylcarbamoyl)amino]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Methyl-3-[(phenylcarbamoyl)amino]propanoic acid involves its interaction with specific molecular targets. The phenylcarbamoyl group can form hydrogen bonds and hydrophobic interactions with proteins, leading to inhibition or modulation of enzyme activity. The compound may also interact with cellular pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-(methylamino)propanoic acid: Similar structure but with a methylamino group instead of a phenylcarbamoyl group.
2-Methyl-3-[(phenylcarbamoyl)amino]butanoic acid: Similar structure but with an additional methyl group on the propanoic acid chain.
Uniqueness
2-Methyl-3-[(phenylcarbamoyl)amino]propanoic acid is unique due to the presence of the phenylcarbamoyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
85606-79-7 |
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Molecular Formula |
C11H14N2O3 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
2-methyl-3-(phenylcarbamoylamino)propanoic acid |
InChI |
InChI=1S/C11H14N2O3/c1-8(10(14)15)7-12-11(16)13-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,14,15)(H2,12,13,16) |
InChI Key |
GXVQLCQLDFGOMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(=O)NC1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
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